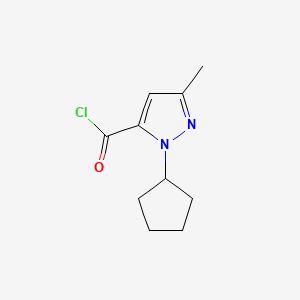
Nε,Nε,Nε-Trimethyllysine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nε,Nε,Nε-Trimethyllysine-d9 is a deuterium-labeled derivative of Nε,Nε,Nε-Trimethyllysine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the trimethyl groups, making it useful for various analytical and biochemical studies .
Mechanism of Action
Target of Action
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .
Mode of Action
This compound serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.
Biochemical Pathways
The primary biochemical pathway that this compound is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.
Pharmacokinetics
It’s worth noting that the deuterium labeling of this compound has the potential to affect its pharmacokinetic and metabolic profiles .
Result of Action
As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .
Action Environment
Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.
Biochemical Analysis
Biochemical Properties
Nε,Nε,Nε-Trimethyllysine-d9 plays a significant role in biochemical reactions. It serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA)
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in various metabolic pathways. It serves as a precursor for the formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA), a process that is dependent on gut flora .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 involves the methylation of lysine with deuterated methyl groups. The process typically includes the following steps:
Protection of the amino and carboxyl groups: The amino and carboxyl groups of lysine are protected to prevent unwanted reactions.
Methylation: The protected lysine is then reacted with deuterated methyl iodide (CD3I) in the presence of a base such as sodium hydride (NaH) to introduce the deuterated methyl groups.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions
Nε,Nε,Nε-Trimethyllysine-d9 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N-trimethyl-5-aminovaleric acid.
Substitution: The trimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N,N,N-trimethyl-5-aminovaleric acid.
Substitution: Various substituted lysine derivatives depending on the reagents used.
Scientific Research Applications
Nε,Nε,Nε-Trimethyllysine-d9 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: To study protein methylation and demethylation processes.
Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new drugs and biochemical assays
Comparison with Similar Compounds
Similar Compounds
Nε,Nε,Nε-Trimethyllysine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
Nε,Nε-Dimethyl-L-lysine: A related compound with two methyl groups, used in studies of protein methylation.
Nε-Methyl-L-lysine: A compound with a single methyl group, used in similar biochemical studies.
Uniqueness
Nε,Nε,Nε-Trimethyllysine-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies where precise quantification is essential .
Properties
CAS No. |
1182037-78-0 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
197.326 |
IUPAC Name |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
Synonyms |
(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


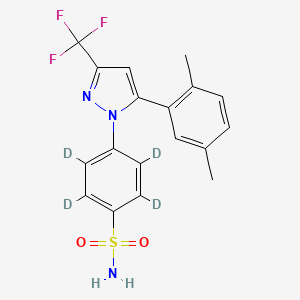
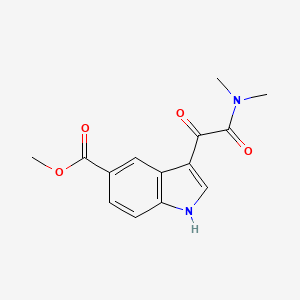
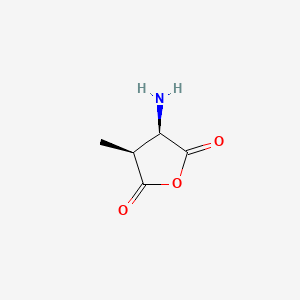
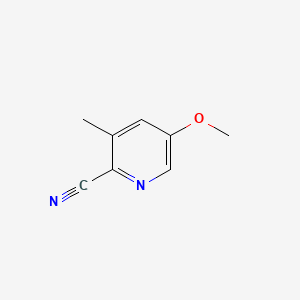
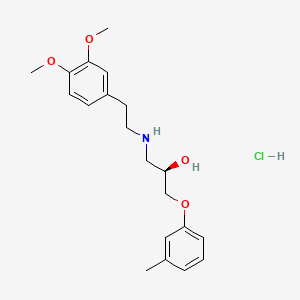
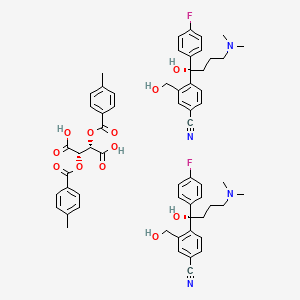
![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
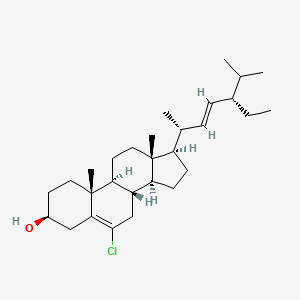
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
